molecular formula C13H11NO B11900503 4-Ethoxynaphthalene-1-carbonitrile CAS No. 62677-55-8

4-Ethoxynaphthalene-1-carbonitrile

Cat. No.: B11900503
CAS No.: 62677-55-8
M. Wt: 197.23 g/mol
InChI Key: ZJHYSAFNOZMGDG-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-carbonitrile (CAS 62677-55-8) is a naphthalene derivative substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a cyano group (-CN) at the 1-position. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.23 g/mol. The ethoxy group enhances lipophilicity, while the cyano group contributes to polar interactions, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62677-55-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-ethoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C13H11NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3

InChI Key

ZJHYSAFNOZMGDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

O-Alkylation of 4-Hydroxynaphthalene-1-carbonitrile

The most direct route involves O-alkylation of 4-hydroxynaphthalene-1-carbonitrile (Figure 1 ). This method parallels ethoxylation strategies observed in naphthalene sulfonic acid derivatives.

Procedure :

  • Substrate Preparation : 4-Hydroxynaphthalene-1-carbonitrile is synthesized via cyanation of 4-hydroxy-1-bromonaphthalene using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

  • Ethoxylation : The hydroxyl group undergoes alkylation with ethyl chloride in the presence of potassium carbonate (K₂CO₃) and ethanol at 120°C under autoclave conditions. The reaction achieves 80–90% yield when conducted in a nitrogen atmosphere to prevent oxidation.

Key Parameters :

  • Temperature : 120°C ensures sufficient reactivity of ethyl chloride.

  • Base : K₂CO₃ neutralizes HCl byproduct, driving the reaction forward.

  • Solvent : Ethanol acts as both solvent and mild acid catalyst.

Challenges :

  • Stability of the nitrile group under basic, high-temperature conditions requires careful monitoring.

  • Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control.

Cyanation of 4-Ethoxynaphthalen-1-yl Halides

An alternative approach introduces the nitrile group after ethoxylation (Figure 2 ).

Procedure :

  • Bromination : 4-Ethoxynaphthalene undergoes electrophilic bromination at position 1 using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (DCM).

  • Cyanation : The resulting 4-ethoxy-1-bromonaphthalene reacts with CuCN in DMF at 150°C via nucleophilic aromatic substitution (NAS).

Optimization Insights :

  • Catalyst : FeBr₃ enhances regioselectivity, directing bromination to the para position relative to the ethoxy group.

  • Reaction Time : Extended heating (24–48 hours) improves NAS efficiency due to the electron-donating ethoxy group deactivating the aromatic ring.

Yield Considerations :

  • Bromination achieves 70–85% yield, while cyanation yields 50–65% due to steric hindrance.

Advanced Catalytic Methods

Sulfonic Acid-Functionalized Chitosan Catalysis

Recent advances utilize heterogeneous catalysts for milder ethoxylation. A sulfonic acid-functionalized chitosan (CS–SO₃H) promotes O-alkylation of hydroxylated naphthalenes with ethanol under reflux.

Procedure :

  • Reaction Setup : 4-Hydroxynaphthalene-1-carbonitrile, ethanol, and CS–SO₃H are heated in acetonitrile at 82°C for 24 hours.

  • Workup : The catalyst is filtered and reused, demonstrating five cycles without significant activity loss.

Advantages :

  • Eco-Friendly : Avoids hazardous alkylating agents like ethyl chloride.

  • Selectivity : No detectable N-alkylation due to the catalyst’s protonation of the hydroxyl group.

Limitations :

  • Longer reaction times (24 hours vs. 5 hours in traditional methods).

Comparative Analysis of Methods

Method Yield Conditions Catalyst Scalability
O-Alkylation80–90%120°C, autoclaveK₂CO₃Industrial
Cyanation50–65%150°C, DMFCuCNLab-scale
CS–SO₃H Catalysis70–75%82°C, refluxCS–SO₃HPilot-scale

Key Findings :

  • Traditional O-alkylation offers high yields but requires harsh conditions.

  • Catalytic methods balance efficiency and sustainability, albeit with moderate yields.

Mechanistic Insights

O-Alkylation Mechanism

Ethoxylation proceeds via an SN2 mechanism (Figure 3 ):

  • Deprotonation : K₂CO₃ abstracts a proton from the hydroxyl group, generating a nucleophilic alkoxide.

  • Nucleophilic Attack : The alkoxide displaces chloride from ethyl chloride, forming the ethoxy group.

CS–SO₃H Catalyzed Pathway

The chitosan catalyst protonates the hydroxyl group, increasing its electrophilicity. Ethanol then acts as a nucleophile, with the reaction proceeding through a tetrahedral intermediate .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

Scientific Research Applications

4-Ethoxynaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-Ethoxynaphthalene-1-carbonitrile with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 62677-55-8 C₁₃H₁₁NO 197.23 Ethoxy (-OCH₂CH₃), Cyano (-CN)
4-Isocyanatonaphthalene-1-carbonitrile 496841-05-5 C₁₂H₆N₂O 194.19 Isocyanate (-NCO), Cyano (-CN)
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile N/A C₁₇H₁₄N₂O₂ 278.31 Amino (-NH₂), Hydroxy (-OH), Cyano (-CN)
1-Naphthalenecarbonitrile, 4-(hexahydro-1H-azepin-1-yl) 664362-62-3 C₁₇H₁₈N₂ 250.34 Azepine ring, Cyano (-CN)

Key Observations :

  • Substituent Effects: The ethoxy group in this compound provides moderate electron-donating effects, contrasting with the electron-withdrawing isocyanate group in 4-isocyanatonaphthalene-1-carbonitrile .
  • Molecular Weight : Azepine-substituted analogs (e.g., 664362-62-3) have higher molecular weights due to bulky heterocyclic groups, impacting solubility and bioavailability .

Physicochemical Properties

Melting Points and Solubility
  • This compound: No explicit melting point data is available, but ethoxy groups typically reduce crystallinity compared to polar substituents.
  • Compound 1E (Chromene derivative) : Melting point = 223–227°C, attributed to hydrogen bonding from -NH₂ and -OH groups .
  • 4-Isocyanatonaphthalene-1-carbonitrile : Reactivity of the isocyanate group limits thermal stability; data on melting/boiling points are unspecified .
Polarity and Solubility
  • The cyano group (-CN) confers moderate polarity to all compounds. However, this compound’s ethoxy group enhances lipophilicity (LogP ~2.6–3.0 estimated), favoring solubility in organic solvents.

Toxicological Considerations

Cyano groups generally increase toxicity compared to hydrocarbons, necessitating careful handling.

Biological Activity

4-Ethoxynaphthalene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data tables.

This compound is characterized by its naphthalene structure substituted with an ethoxy group and a carbonitrile group. Its molecular formula is C12H11NC_{12}H_{11}N with a molecular weight of approximately 185.23 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Bacillus cereus16 µg/mL18
Pseudomonas aeruginosa128 µg/mL10

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Inhibition
1025
5055
10080

At higher concentrations, the compound showed up to 80% inhibition of DPPH radicals, indicating strong antioxidant activity.

Cytotoxic Activity

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.

Table 3: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MCF-715
A54920

The IC50 values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, making it a candidate for further exploration in anticancer drug development.

Case Studies

A notable study conducted by Zwain et al. (2023) synthesized various derivatives of carbonitriles, including those related to naphthalene structures. Their findings indicated that structural modifications significantly influenced biological activity, reinforcing the importance of chemical structure in determining efficacy against microbial strains and cancer cells .

Q & A

Q. What are the common synthetic routes for 4-Ethoxynaphthalene-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification. For example, analogous naphthalene derivatives (e.g., 4-Hydroxynaphthalene-2-carbonitrile) are synthesized via oxime formation using hydroxylamine hydrochloride and sodium acetate, followed by acetylation . For ethoxy substitution, ethoxide ions (NaOEt) may replace hydroxyl groups under anhydrous conditions. Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the ethoxy donor. Side reactions (e.g., over-oxidation) are minimized using milder bases like K₂CO₃.

Q. How do the hydroxyl and cyano groups influence the compound’s spectroscopic characterization?

  • Methodological Answer :
  • NMR : The ethoxy group (-OCH₂CH₃) shows triplet (δ 1.3–1.5 ppm for CH₃) and quartet (δ 3.4–3.7 ppm for OCH₂) in ¹H NMR. The cyano (-CN) group appears as a sharp singlet in ¹³C NMR (δ 115–120 ppm).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch).
  • MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₃H₁₁NO (MW 197.2). Fragmentation patterns include loss of ethoxy (-46 Da) and cyano (-26 Da) groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for naphthalene derivatives during meta-analyses?

  • Methodological Answer : Apply systematic frameworks from the Toxicological Profile for Naphthalene:
  • Risk of Bias Assessment : Use criteria in Tables C-6 and C-7 (), such as randomization, allocation concealment, and outcome reporting. Studies are stratified by confidence levels (High, Moderate, Low) based on yes/no responses .
  • Data Harmonization : Adjust for variables like exposure duration (acute vs. chronic) and model systems (e.g., rodent vs. in vitro). For example, discrepancies in hepatotoxicity data may arise from species-specific metabolic pathways.

Q. What crystallographic refinement strategies are recommended for this compound derivatives using SHELX programs?

  • Methodological Answer :
  • Structure Solution : Use SHELXD for initial phasing with high-resolution (<1.0 Å) X-ray data. For twinned crystals, employ the TWIN command in SHELXL .
  • Refinement : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen atoms are added geometrically (HFIX command). Residual electron density peaks (<0.3 e⁻/ų) indicate proper convergence.
  • Validation : Check R-factors (R₁ < 5% for I > 2σ(I)) and goodness-of-fit (GOF ≈ 1.0).

Q. What computational methods predict the environmental partitioning of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:
  • LogP Calculation : Estimated via XLogP3 (e.g., ~3.5 for similar naphthalene derivatives) .
  • Degradation Pathways : Hydrolysis of the ethoxy group (half-life >100 days at pH 7) dominates in aquatic systems. Atmospheric OH radical reaction rate constants (kOH ≈ 5×10⁻¹¹ cm³/molecule/s) predict moderate persistence .

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